![molecular formula C15H13NO3 B190199 2-(o-Tolylcarbamoyl)benzoic acid CAS No. 19336-68-6](/img/structure/B190199.png)
2-(o-Tolylcarbamoyl)benzoic acid
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Overview
Description
2-(o-Tolylcarbamoyl)benzoic acid, also known as OTBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OTBA is a white crystalline solid that is soluble in polar solvents such as ethanol and methanol.
Scientific Research Applications
2-(o-Tolylcarbamoyl)benzoic acid has been studied for its potential applications in various fields such as medicine, materials science, and analytical chemistry. In medicine, 2-(o-Tolylcarbamoyl)benzoic acid has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. 2-(o-Tolylcarbamoyl)benzoic acid has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with certain drugs.
In materials science, 2-(o-Tolylcarbamoyl)benzoic acid has been studied for its potential use as a building block for the synthesis of various organic materials such as polymers and liquid crystals. 2-(o-Tolylcarbamoyl)benzoic acid has also been shown to have potential applications in analytical chemistry as a chiral selector for the separation of enantiomers.
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives can interact with various biological targets, such as enzymes and receptors .
Mode of Action
It is likely that the compound interacts with its targets via non-covalent interactions, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
For instance, benzoic acid is a key intermediate in the synthesis of many important compounds and can be metabolized via the shikimate and phenylpropanoid pathways .
Pharmacokinetics
It is known that benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
It is known that benzoic acid and its derivatives can have various effects, such as antimicrobial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(o-Tolylcarbamoyl)benzoic acid. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its solubility and reactivity . Additionally, the presence of salts can also affect the absorption spectra of benzoic acid .
Advantages and Limitations for Lab Experiments
One advantage of using 2-(o-Tolylcarbamoyl)benzoic acid in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is that 2-(o-Tolylcarbamoyl)benzoic acid has a relatively low solubility in non-polar solvents, which may limit its use in certain applications.
Future Directions
There are several potential future directions for the study of 2-(o-Tolylcarbamoyl)benzoic acid. One direction is the further development of 2-(o-Tolylcarbamoyl)benzoic acid as a drug for the treatment of pain and inflammation-related disorders. Another direction is the use of 2-(o-Tolylcarbamoyl)benzoic acid as a building block for the synthesis of various organic materials. Additionally, further studies are needed to fully understand the mechanism of action of 2-(o-Tolylcarbamoyl)benzoic acid and its potential applications in analytical chemistry.
Synthesis Methods
2-(o-Tolylcarbamoyl)benzoic acid can be synthesized through a multi-step process starting with the reaction of o-toluidine with phosgene to form o-tolyl isocyanate. This intermediate is then reacted with salicylic acid to form 2-(o-Tolylcarbamoyl)benzoic acid. The yield of this process is typically around 70-80%.
properties
IUPAC Name |
2-[(2-methylphenyl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFQPNGPGDNBNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(o-Tolylcarbamoyl)benzoic acid | |
CAS RN |
19336-68-6 |
Source
|
Record name | 2'-METHYLPHTHALANILIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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